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2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate

Chemical Process Engineering Esterification Kinetics Manufacturing Optimization

2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate (CAS 28510-23-8), widely recognized as Neopentyl Glycol Diethylhexanoate (NPGDEH), is a synthetic branched diester formed by the esterification of neopentyl glycol (NPG) with 2-ethylhexanoic acid. With a molecular formula of C₂₁H₄₀O₄ and a molecular weight of 356.5 g/mol, it appears as a colorless to pale yellow transparent oily liquid that is insoluble in water but compatible with a broad range of organic solvents, silicones, and cosmetic ingredients.

Molecular Formula C21H40O4
Molecular Weight 356.5 g/mol
CAS No. 28510-23-8
Cat. No. B1195173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate
CAS28510-23-8
Synonymsneopentyl glycol di-iso-octanoate
neopentyl glycol di-isooctanoate
neopentyl glycol diisooctanoate
Molecular FormulaC21H40O4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)OCC(C)(C)COC(=O)C(CC)CCCC
InChIInChI=1S/C21H40O4/c1-7-11-13-17(9-3)19(22)24-15-21(5,6)16-25-20(23)18(10-4)14-12-8-2/h17-18H,7-16H2,1-6H3
InChIKeyGORMSINSWZJIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate (CAS 28510-23-8): Core Identity and Procurement-Relevant Class Profile


2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate (CAS 28510-23-8), widely recognized as Neopentyl Glycol Diethylhexanoate (NPGDEH), is a synthetic branched diester formed by the esterification of neopentyl glycol (NPG) with 2-ethylhexanoic acid [1]. With a molecular formula of C₂₁H₄₀O₄ and a molecular weight of 356.5 g/mol, it appears as a colorless to pale yellow transparent oily liquid that is insoluble in water but compatible with a broad range of organic solvents, silicones, and cosmetic ingredients [2]. It belongs to the class of non-phthalate, synthetic emollient esters and secondary plasticizers, serving across cosmetics, personal care, industrial lubricants, coatings, and polymer processing applications where a combination of hydrolytic stability, oxidative resistance, and low-temperature fluidity is required [2].

Why Generic Substitution Fails: Structural Determinants of NPG Di(2-ethylhexanoate) Performance


The neopentyl glycol (NPG) backbone of this compound enforces a quaternary carbon center that eliminates β-hydrogen atoms, thereby blocking the primary thermal degradation pathway (β-elimination) that plagues linear glycol esters and natural triglycerides [1]. This structural feature, combined with the branched 2-ethylhexanoate side chains, creates a sterically hindered ester architecture that simultaneously elevates hydrolytic half-life beyond 300 days (pH 5–8), depresses the crystallization tendency to maintain fluidity at −20°C, and raises the antioxidant index above 180°C [2]. In contrast, shorter-chain NPG esters (e.g., NPG diacetate) lack the viscosity and emolliency profile required for cosmetic and lubricant applications, while common emollients such as isopropyl myristate (IPM) offer no equivalent hydrolytic stability or flash point safety margin [3]. Phthalate-based plasticizers like DEHP deliver comparable polymer compatibility but carry well-characterized endocrine disruption and reproductive toxicity liabilities that are entirely absent from the CIR-reviewed safety profile of this compound [4]. The combination of these molecular architecture-dependent properties means that no single generic ester simultaneously satisfies the thermal, hydrolytic, toxicological, and low-temperature performance envelope that this NPG diester provides.

Quantitative Differentiation Evidence: 2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate vs. Closest Analogs and Alternatives


Synthesis Kinetics: NPG Di(2-ethylhexanoate) vs. NPG Diacetate – Direct Head-to-Head Esterification Comparison

Under identical self-catalysis conditions with an 8-fold molar excess of monocarboxylic acid and azeotropic water removal, the synthesis of NPG di(2-ethylhexanoate) requires significantly more demanding process parameters compared to the lower-homolog NPG diacetate. This data is essential for capacity planning, energy budgeting, and reactor specification during technology transfer or toll manufacturing selection [1].

Chemical Process Engineering Esterification Kinetics Manufacturing Optimization

Hydrolytic Stability: Hydrolytic Half-Life of NPG Di(2-ethylhexanoate) vs. Class-Level Baseline of Non-Neopentyl Esters

The steric shielding imparted by the neopentyl glycol core confers exceptional resistance to hydrolytic cleavage. Vendor technical specifications report a hydrolytic half-life exceeding 300 days within the pH 5–8 range relevant to most cosmetic and personal care formulations [1]. This stability arises from the quaternary β-carbon architecture that blocks nucleophilic attack at the ester carbonyl, a feature absent in linear glycol esters and monohydric alcohol esters such as isopropyl myristate [2].

Formulation Stability Hydrolytic Degradation Cosmetic Shelf-Life

Toxicological and Regulatory Differentiation: NPG Di(2-ethylhexanoate) Safety Profile vs. Phthalate Plasticizers (DEHP/DOP)

The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated NPG di(2-ethylhexanoate) and determined it safe for use in leave-on cosmetic products at concentrations up to 57%, with no significant carcinogenicity, genotoxicity, or reproductive toxicity signals [1]. The Environmental Working Group (EWG) assigns it LOW hazard scores across cancer, immunotoxicity/allergy, and developmental/reproductive toxicity endpoints [2]. In stark contrast, di(2-ethylhexyl) phthalate (DEHP/DOP), the dominant ortho-phthalate plasticizer with similar viscosity and polymer compatibility, is classified as an endocrine disruptor and reproductive toxicant under EU REACH (Annex XIV, Authorisation List), restricted in children's products under CPSIA, and carries Proposition 65 warnings in California [3].

Regulatory Toxicology Cosmetic Safety Assessment Non-Phthalate Plasticizer Compliance

Flash Point Safety Margin: NPG Di(2-ethylhexanoate) vs. Isopropyl Myristate – Cross-Study Comparison of Fire Hazard

Flash point is a critical parameter governing storage classification, transportation regulation, and process safety engineering. NPG di(2-ethylhexanoate) exhibits a measured flash point of 167°C (Cleveland Open Cup) as reported in the TCI product specification , with other technical sources indicating a range of >160°C to approximately 200°C depending on the test method . In comparison, isopropyl myristate (IPM), one of the most widely used low-viscosity emollient esters in cosmetics, has a reported flash point of approximately 110°C (closed cup) .

Process Safety Flammability Classification Transportation and Storage Compliance

Processing Viscosity Advantage: NPG Di(2-ethylhexanoate) vs. Di(2-ethylhexyl) Adipate (DEHA/DOA) – Rheology-Driven Selection for Plasticizer and Emollient Applications

Viscosity at ambient temperature is a first-order determinant of pumpability, mixing energy, and sensory feel in both industrial plasticizer and cosmetic emollient applications. NPG di(2-ethylhexanoate) has a reported dynamic viscosity of 7–9 mPa·s at 25°C [1]. Di(2-ethylhexyl) adipate (DEHA/DOA), a common non-phthalate plasticizer and emollient sharing the same 2-ethylhexyl ester moieties but on an adipic acid backbone, exhibits a significantly higher viscosity of approximately 13.7 mPa·s at 20°C [2].

Rheology and Processability Plasticizer Efficiency Cosmetic Sensory Performance

Evidence-Backed Application Scenarios for 2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate (NPG Diethylhexanoate)


High-Stability Leave-On Cosmetic Formulations (Creams, Lotions, Sunscreens, Foundations)

With a CIR-confirmed safety profile permitting use up to 57% in leave-on products and a hydrolytic half-life exceeding 300 days, NPG di(2-ethylhexanoate) is uniquely suited for water-containing cosmetic formulations that demand multi-year shelf stability without ester degradation [1][2]. Its low viscosity (7–9 mPa·s) and non-greasy sensory profile enable lightweight, rapidly absorbing textures in face creams, sunscreens, and liquid foundations, while its oxidative stability (antioxidant index >180°C) protects against rancidity in formulations exposed to air and light [2].

Non-Phthalate Plasticizer for Polymers and Nail Enamels in REACH/CPSIA-Compliant Markets

As a non-phthalate, non-endocrine-disrupting ester, NPG di(2-ethylhexanoate) directly replaces DEHP and other ortho-phthalates in polymer plasticization and nail enamel formulations where regulatory compliance with EU REACH Annex XIV, US CPSIA, and retailer restricted substance lists is non-negotiable [1]. Its flash point exceeding 160°C provides an additional process safety margin over lower-flash-point alternatives such as isopropyl myristate during heated compounding and solvent-based coating operations [2].

Cold-Chain and Low-Temperature Cosmetic/Industrial Products

The ability to remain liquid at −20°C, combined with a viscosity of only 7–9 mPa·s at ambient temperature, makes NPG di(2-ethylhexanoate) a superior emollient and solvent for products subjected to freeze–thaw cycles or cold-climate distribution, including winter-grade skincare, cold-weather makeup removers, and low-temperature industrial lubricant formulations [1]. This low-temperature fluidity distinguishes it from many natural oils and higher-melting synthetic esters that crystallize or gel under cold-storage conditions.

Process Development and Toll Manufacturing of High-Purity NPG Diester

The kinetic data establishing 95% yield at 160–170°C over 26–28 hours under self-catalysis conditions provide the quantitative foundation for reactor design, cycle-time optimization, and energy-cost modeling during scale-up of NPG di(2-ethylhexanoate) manufacture [1]. This information is essential for procurement teams evaluating toll manufacturing partners or planning in-house production capacity, as it directly defines the heat-transfer requirements, solvent recovery loads, and vacuum rectification specifications necessary to achieve ≥99.7 wt% purity.

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